N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-piperazin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN5O2/c1-30-20-13-19-16(12-21(20)31-10-2-7-29-8-5-25-6-9-29)22(27-14-26-19)28-15-3-4-18(24)17(23)11-15/h3-4,11-14,25H,2,5-10H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCZBMJRPPOTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCNCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions:
Etherification: The methoxy group at the 7-position is introduced via etherification reactions, typically using methanol and an acid catalyst.
Attachment of the Piperazine Moiety: The piperazine group is attached through nucleophilic substitution, using a suitable leaving group on the quinazoline core and piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typical for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in treating cancers and other diseases involving aberrant kinase activity.
Biological Studies: The compound is used in studies exploring cell signaling pathways, particularly those involving receptor tyrosine kinases.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Compound A’s piperazine group allows modular derivatization, enabling the attachment of prodrug moieties or targeting ligands (e.g., in bifunctional inhibitor 27 ).
- Resistance Profile : Preliminary studies suggest Compound A retains activity against Gefitinib-resistant EGFR T790M mutants, likely due to improved hydrogen bonding with kinase domains .
- Toxicity : Piperazine-containing compounds may exhibit different off-target effects compared to morpholine analogs, necessitating detailed toxicity profiling.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, identified by its CAS number 295330-45-9, is a synthetic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.92 g/mol. The compound features a quinazoline core, substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often act as kinase inhibitors. These compounds typically interact with the ATP-binding site of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways involved in proliferation and survival. The specific interactions and binding affinities can vary significantly based on the substituents on the quinazoline ring.
Anticancer Activity
Several studies have explored the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. A notable study indicated that modifications in the piperazine moiety can enhance selectivity and potency against certain cancer types.
Inhibitory Potency
The inhibitory potency of this compound against various enzymes has been assessed in vitro. The following table summarizes some key findings related to its biological activity:
Case Studies
- EGFR Inhibition : A study demonstrated that this compound effectively inhibits the epidermal growth factor receptor (EGFR), a common target in non-small cell lung cancer (NSCLC). The compound showed significant potency against both wild-type and mutant forms of EGFR, suggesting its potential utility in treating resistant cancer types.
- Neuroprotective Effects : Another investigation into the neuroprotective effects of similar quinazoline derivatives revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's selectivity for these enzymes indicates a promising avenue for further research in neuropharmacology.
Safety and Toxicity
Preliminary toxicity assessments suggest that while this compound exhibits potent biological activities, further studies are required to evaluate its safety profile comprehensively. Hazard statements associated with handling this compound include warnings for potential irritations and toxicity upon exposure.
Q & A
Q. What are the key structural features of this compound, and how do they influence its mechanism of action?
The compound is a quinazoline derivative with a 3-chloro-4-fluorophenyl group at position 4, a methoxy group at position 7, and a 3-(piperazin-1-yl)propoxy substituent at position 5. These groups enhance binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR) kinase domain . The piperazine moiety improves solubility and pharmacokinetic properties compared to morpholine analogs, while the halogenated aryl group enhances target selectivity .
Q. What synthetic routes are reported for this compound?
A common method involves:
Quinazoline Core Formation : Condensation of 4-chloro-6-nitroquinazoline with 3-chloro-4-fluoroaniline under basic conditions.
Propoxy Side Chain Introduction : Alkylation of the 6-hydroxyquinazoline intermediate with 1-(3-chloropropyl)piperazine.
Methoxy Group Installation : Demethylation of a protected intermediate followed by re-methylation .
Typical yields range from 40% to 85%, with purity ≥95% confirmed by HPLC and H NMR .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : For purity assessment (e.g., 98–99% purity with min) .
- HRMS : To confirm molecular weight (e.g., [M+H] observed at m/z 1090.4536 for derivatives) .
- NMR : Structural validation via characteristic peaks (e.g., δ 8.74 ppm for quinazoline protons, δ 3.48 ppm for piperazine) .
Advanced Research Questions
Q. How does structural modification (e.g., piperazine vs. morpholine substituents) impact EGFR inhibition?
Comparative studies show:
Q. How do EGFR mutations (e.g., T790M, L858R) affect this compound’s efficacy?
- L858R Mutation : Enhances compound binding by stabilizing the active kinase conformation (ΔG = -7.6 kcal/mol in docking studies) .
- T790M Mutation : Reduces affinity due to steric hindrance from methionine substitution. However, the compound’s flexible propoxy linker partially mitigates this effect compared to rigid analogs .
Methodology: Use molecular dynamics (MD) simulations and in vitro assays with Ba/F3 cells expressing mutant EGFR .
Q. What computational strategies optimize this compound’s pharmacokinetic (PK) profile?
- CYP3A4 Metabolism Prediction : Molecular docking with CYP3A4 (PDB: 4NY4) identifies metabolic hotspots at the piperazine and methoxy groups.
- PROTAC Design : Conjugation to cereblon-binding ligands (e.g., pomalidomide) via PEG linkers enhances degradation efficiency (DC = 12 nM) .
Q. How can contradictory data on cytotoxicity in in vitro vs. in vivo models be resolved?
Discrepancies arise from:
- Protein Binding Differences : >90% plasma protein binding reduces free drug availability in vivo.
- Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., desmethyl derivatives) in plasma .
Experimental Design: Compare IC values in serum-free vs. serum-containing media and validate with xenograft models .
Methodological Guidance
Q. What protocols ensure safe handling and storage?
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
- PPE : Use nitrile gloves, FFP3 respirators, and chemical-resistant lab coats (OSHA-compliant) .
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution .
Q. How are structure-activity relationships (SAR) systematically analyzed?
Fragment Replacement : Synthesize analogs with substituted piperazines (e.g., methylpiperazine) or altered alkoxy chains.
Biological Assays : Test EGFR inhibition (Kinase-Glo® assays) and cytotoxicity (MTT assays) in HCC827 (EGFR-mutant) vs. A549 (wild-type) cells.
Computational SAR : Generate 3D-QSAR models using CoMFA/CoMSIA (e.g., ) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
